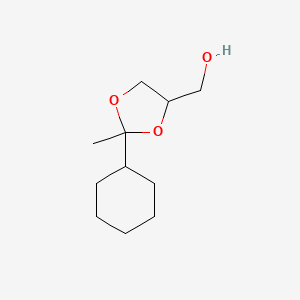
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C11H20O3. It is a member of the dioxolane family, characterized by a dioxolane ring structure attached to a cyclohexyl and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Applications De Recherche Scientifique
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxolane ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar ring structure but without the cyclohexyl and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with two methyl groups instead of a cyclohexyl group.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with ethyl and methyl substituents.
Uniqueness
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of cyclohexyl and methyl groups attached to the dioxolane ring.
Propriétés
Numéro CAS |
5694-77-9 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(2-cyclohexyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
MNGGBXINICRUAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CO)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
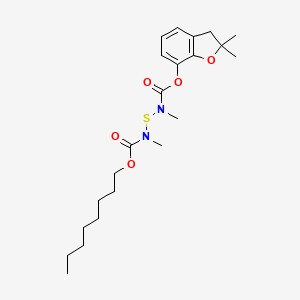
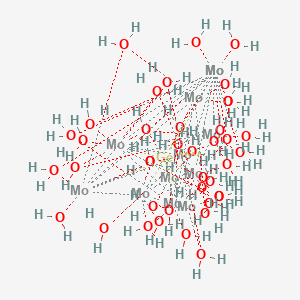

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
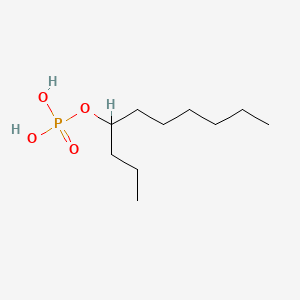
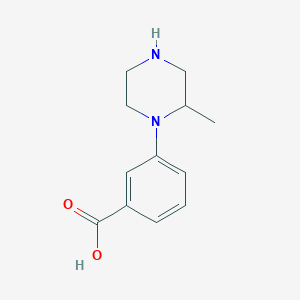
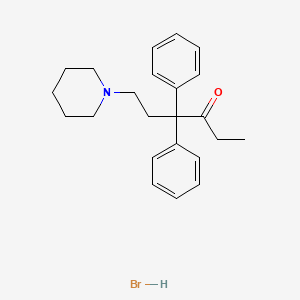

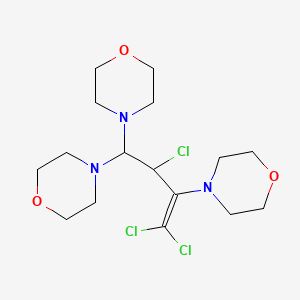
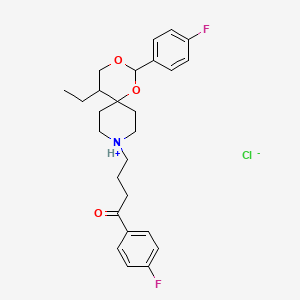
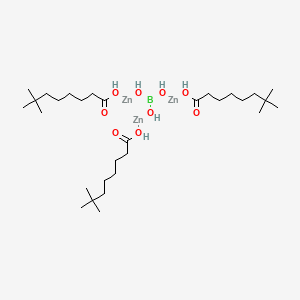
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
